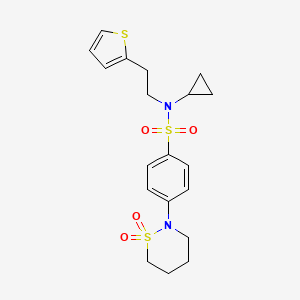

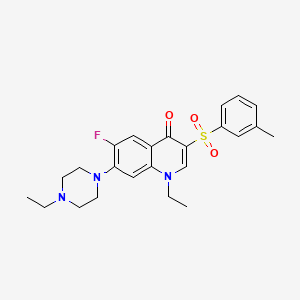

![molecular formula C11H12N2O B2472063 1,2,3,3a-四氢吡咯并[1,2-a]喹喔啉-4(5h)-酮 CAS No. 21550-86-7](/img/structure/B2472063.png)

1,2,3,3a-四氢吡咯并[1,2-a]喹喔啉-4(5h)-酮

描述

1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one is a chemical compound with the CAS Number: 21550-86-7 . It has a molecular weight of 188.23 .

Molecular Structure Analysis

The InChI Code for 1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one is 1S/C11H12N2O/c14-11-10-6-3-7-13(10)9-5-2-1-4-8(9)12-11/h1-2,4-5,10H,3,6-7H2,(H,12,14) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

As mentioned earlier, 1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one is a solid compound with a molecular weight of 188.23 .科学研究应用

血管平滑肌松弛剂和抗高血压药

四氢吡咯并[1,2-a]喹喔啉因其松弛血管平滑肌和抗高血压活性的潜力而受到探索。该系列中的某些化合物表现出松弛主动脉平滑肌的能力,但降压活性很小 (Abou-Gharbia 等人,1984 年)。

合成方法

已经开发出合成该化合物的变体的创新方法。例如,已经建立了一种利用二茂铁催化的电化学脱羧反应来创建四氢咪唑并[1,5-a]喹喔啉-4(5H)-酮的新方法 (崔等人,2023 年)。

抗癌活性

该化学类别中的化合物在肿瘤学领域显示出有希望的结果。特定的类似物表现出显着的抗癌活性,特别是对乳腺癌细胞,表明它们作为治疗剂的潜力 (王等人,2009 年)。此外,某些 4,5-二氢吡咯并[1,2-a]喹喔啉已被确定为 GPER 表达乳腺癌细胞中的潜在抗增殖剂 (Carullo 等人,2021 年)。

仿生氢源

4,5-二氢吡咯并[1,2-a]喹喔啉已被合成作为可调且可再生的仿生氢源,适用于某些化合物的不对称氢化,证明了它们在有机合成中的效用 (陈等人,2014 年)。

抗菌活性

该化学家族中的新型内酰胺对沙门氏菌猪霍乱、巴氏杆菌和埃希氏菌等病原体表现出抗菌活性,突出了它们在抗菌治疗中的潜力 (Glazer & Presslitz,1982 年)。

治疗神经精神和神经系统疾病

该类中的四环喹喔啉衍生物已被确定为有效且口服活性药物候选物,对血清素和多巴胺受体表现出高结合亲和力。这表明它们在治疗神经精神和神经系统疾病中的潜在应用 (李等人,2014 年)。

未来方向

While specific future directions for 1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one are not mentioned, related compounds like [1,2,3]-triazolo [1,5-a]quinoxalin-4(5H)-one have been synthesized and evaluated for their antimicrobial properties . This suggests potential future directions in medicinal chemistry for similar compounds.

属性

IUPAC Name |

2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c14-11-10-6-3-7-13(10)9-5-2-1-4-8(9)12-11/h1-2,4-5,10H,3,6-7H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWPNDQCLPKQEPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)NC3=CC=CC=C3N2C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804838 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5h)-one | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

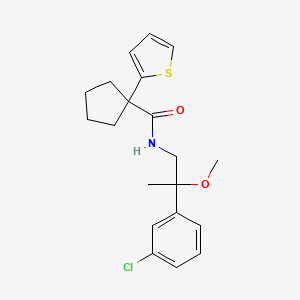

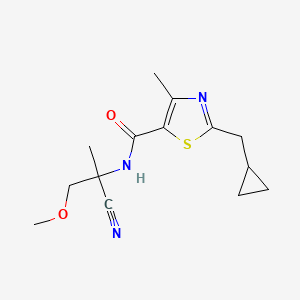

![N-(3,5-dimethoxyphenyl)-2-{[7-(4-fluorophenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide](/img/structure/B2471980.png)

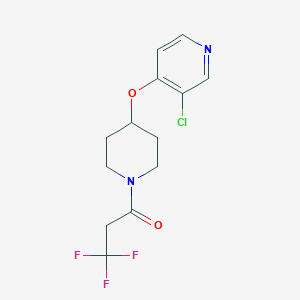

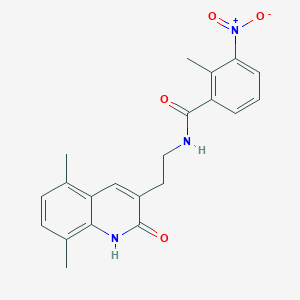

![1-(2-Cyanophenyl)-3-[3-(furan-2-ylmethyl)-2-oxoquinazolin-4-yl]urea](/img/no-structure.png)

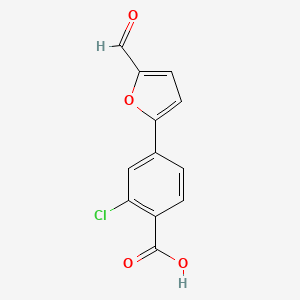

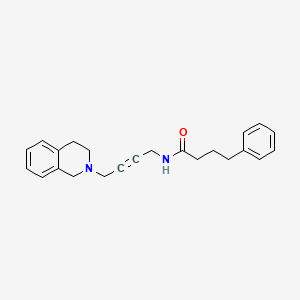

![2-(Chloromethyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2471995.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2472000.png)